molecular formula C28H30N4 B12761606 Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- CAS No. 87602-50-4

Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)-

Cat. No.: B12761606
CAS No.: 87602-50-4
M. Wt: 422.6 g/mol
InChI Key: RNOQGWVIXIAPTQ-UHFFFAOYSA-N
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Description

Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- typically involves multi-step organic reactions. One common approach is the condensation of 2,8-dimethylquinoline with p-(4-(o-tolyl)-1-piperazinyl)aniline under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the quinoline core.

Scientific Research Applications

Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2,8-Dimethylquinoline: A derivative with methyl groups at positions 2 and 8.

    4-(p-(4-(o-Tolyl)-1-piperazinyl)anilino)quinoline: A related compound with similar substituents.

Uniqueness

Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

87602-50-4

Molecular Formula

C28H30N4

Molecular Weight

422.6 g/mol

IUPAC Name

2,8-dimethyl-N-[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]quinolin-4-amine

InChI

InChI=1S/C28H30N4/c1-20-7-4-5-10-27(20)32-17-15-31(16-18-32)24-13-11-23(12-14-24)30-26-19-22(3)29-28-21(2)8-6-9-25(26)28/h4-14,19H,15-18H2,1-3H3,(H,29,30)

InChI Key

RNOQGWVIXIAPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N4CCN(CC4)C5=CC=CC=C5C

Origin of Product

United States

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